(S)-(+)-1-Fmoc-3-hydroxypyrrolidine: A Technical Guide for Researchers
(S)-(+)-1-Fmoc-3-hydroxypyrrolidine: A Technical Guide for Researchers
A comprehensive overview of the chiral building block (S)-(+)-1-Fmoc-3-hydroxypyrrolidine, including its chemical properties, synthesis, and applications in drug discovery and development, with a focus on its role in peptide synthesis.
Introduction
(S)-(+)-1-Fmoc-3-hydroxypyrrolidine, a chiral pyrrolidine derivative, is a valuable building block in medicinal chemistry and drug development. Its structure, featuring a pyrrolidine ring with a hydroxyl group at the 3-position and a fluorenylmethoxycarbonyl (Fmoc) protecting group on the nitrogen atom, makes it a versatile intermediate for the synthesis of complex molecules, particularly peptides and peptidomimetics. The Fmoc group provides a stable yet readily cleavable protecting group for the amine, essential for controlled, stepwise synthesis. The defined stereochemistry at the 3-position is crucial for influencing the biological activity and target interaction of the final compounds.
Chemical and Physical Properties
The properties of (S)-(+)-1-Fmoc-3-hydroxypyrrolidine are summarized in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.
| Property | Value | Reference |
| CAS Number | 215178-38-4 | [1][2] |
| Molecular Formula | C₁₉H₁₉NO₃ | [1][2] |
| Molecular Weight | 309.36 g/mol | [2] |
| Synonyms | (S)-1-Fmoc-3-pyrrolidinol, (S)-(+)-1-Fmoc-3-hydroxypyrrolidine, (S)-1-(9-Fluorenylmethoxycarbonyl)-3-pyrrolidinol | [1][2] |
| Appearance | White to off-white solid/powder | |
| Purity | Typically ≥95% | |
| Optical Rotation | The "(+)" designation indicates that it is dextrorotatory, rotating plane-polarized light in the clockwise direction. | [2] |
Note: Specific values for melting point, boiling point, and solubility are not consistently reported across public sources and may vary depending on the purity and supplier.
Synthesis
The synthesis of (S)-(+)-1-Fmoc-3-hydroxypyrrolidine typically starts from a chiral precursor, such as (S)-3-hydroxypyrrolidine. The key step involves the protection of the secondary amine with the Fmoc group.
A general synthetic workflow is outlined below:
Experimental Protocol: Fmoc Protection of (S)-3-hydroxypyrrolidine
This protocol describes a general procedure for the N-Fmoc protection of (S)-3-hydroxypyrrolidine.
Materials:
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(S)-3-hydroxypyrrolidine hydrochloride
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9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
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Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)
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Dioxane and Water, or Dichloromethane (DCM)
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Stirring apparatus
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Standard laboratory glassware
Procedure:
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Dissolution: Dissolve (S)-3-hydroxypyrrolidine hydrochloride in a suitable solvent system, such as a mixture of dioxane and water.
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Basification: Add a base, such as sodium bicarbonate, to neutralize the hydrochloride salt and deprotonate the pyrrolidine nitrogen.
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Addition of Fmoc Reagent: Slowly add a solution of Fmoc-Cl or Fmoc-OSu in dioxane or another suitable solvent to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).
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Reaction: Stir the mixture for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
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Work-up: Once the reaction is complete, perform an aqueous work-up to remove inorganic salts and water-soluble impurities. This may involve extraction with an organic solvent like ethyl acetate.
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Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield pure (S)-(+)-1-Fmoc-3-hydroxypyrrolidine.
Applications in Drug Development
(S)-(+)-1-Fmoc-3-hydroxypyrrolidine is primarily utilized as a building block in the synthesis of peptide-based therapeutics and other complex chiral molecules. The hydroxypyrrolidine moiety is a common structural motif in many biologically active compounds.
Solid-Phase Peptide Synthesis (SPPS)
The most significant application of this compound is in solid-phase peptide synthesis (SPPS). The Fmoc protecting group is central to this methodology due to its stability under the conditions required for peptide bond formation and its facile removal under mild basic conditions (typically with piperidine).
The general cycle for incorporating an amino acid using Fmoc-based SPPS is depicted below:
Experimental Protocol: Incorporation of (S)-(+)-1-Fmoc-3-hydroxypyrrolidine into a Peptide Sequence via SPPS
This protocol outlines the manual incorporation of (S)-(+)-1-Fmoc-3-hydroxypyrrolidine into a growing peptide chain on a solid support.
Materials:
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Fmoc-protected peptide-resin (with a free N-terminal amine)
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(S)-(+)-1-Fmoc-3-hydroxypyrrolidine
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Coupling reagents (e.g., HBTU, HATU)
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Base (e.g., N,N-Diisopropylethylamine - DIPEA)
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20% Piperidine in N,N-Dimethylformamide (DMF) (v/v)
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N,N-Dimethylformamide (DMF), peptide synthesis grade
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Dichloromethane (DCM)
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Kaiser test kit
Procedure:
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Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.
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Fmoc Deprotection:
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Drain the DMF.
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Add a 20% piperidine in DMF solution to the resin.
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Agitate for 5-10 minutes.
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Drain the solution and repeat the piperidine treatment for another 10-15 minutes to ensure complete deprotection.
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Wash the resin thoroughly with DMF to remove residual piperidine.
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Kaiser Test: Perform a Kaiser test on a small sample of the resin to confirm the presence of a free primary amine.
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Coupling:
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In a separate vial, dissolve (S)-(+)-1-Fmoc-3-hydroxypyrrolidine (typically 3-5 equivalents relative to the resin loading) and a coupling reagent (e.g., HBTU, HATU) in DMF.
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Add a base (e.g., DIPEA) to the activation mixture and allow it to pre-activate for a few minutes.
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Add the activated solution to the resin.
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Agitate the mixture for 1-2 hours, or until the coupling reaction is complete.
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-
Monitoring the Coupling: Perform a Kaiser test to confirm the disappearance of the free amine, indicating a successful coupling. If the test is positive, the coupling step should be repeated.
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Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
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The resin is now ready for the next deprotection and coupling cycle.
Signaling Pathways and Drug Development Context
While (S)-(+)-1-Fmoc-3-hydroxypyrrolidine is a building block and not typically a direct modulator of signaling pathways itself, its incorporation into peptides and small molecules can significantly influence their biological activity. The hydroxypyrrolidine scaffold is present in numerous compounds that target a wide range of biological pathways. For instance, derivatives of hydroxypyrrolidine are found in inhibitors of dipeptidyl peptidase-4 (DPP-4), which are used in the treatment of type 2 diabetes. The stereochemistry and the hydroxyl group can play a critical role in binding to the active site of target enzymes or receptors, thereby modulating their activity and downstream signaling.
The logical relationship in its application in drug discovery can be visualized as follows:
Conclusion
(S)-(+)-1-Fmoc-3-hydroxypyrrolidine is a crucial chiral building block for researchers and scientists in the field of drug development. Its well-defined stereochemistry and the presence of the versatile Fmoc protecting group make it an ideal component for the synthesis of complex peptides and small molecules. A thorough understanding of its properties and its application in synthetic methodologies like SPPS is essential for the successful design and development of novel therapeutic agents.
